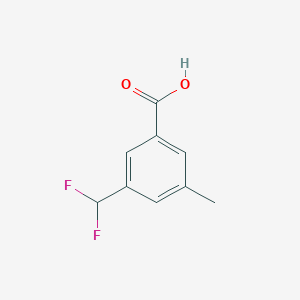
3-(Difluoromethyl)-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Difluoromethyl)-5-methylbenzoic acid” is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of “3-(Difluoromethyl)-5-methylbenzoic acid” involves several steps. The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The molecular structure of “3-(Difluoromethyl)-5-methylbenzoic acid” consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(Difluoromethyl)-5-methylbenzoic acid” include the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine . The resulting ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Difluoromethyl)-5-methylbenzoic acid” include a molecular formula of C6H6F2N2O2 .Applications De Recherche Scientifique
Fungicidal Activity
“3-(Difluoromethyl)-5-methylbenzoic acid” has been investigated for its fungicidal properties. Fungicides play a crucial role in protecting crops from fungal diseases. Researchers have synthesized novel succinate dehydrogenase inhibitors (SDHIs) containing this compound, which exhibit potent antifungal activity against various phytopathogens. These SDHIs mimic the structural motif of other successful commercialized products, such as benzovindiflupyr, bixafen, and fluxapyroxad . The CHF2 group adjacent to the acid function is optimal for fungicidal efficacy.
Antifungal Amides
In addition to SDHIs, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against seven phytopathogenic fungi. Most of these amides displayed moderate to excellent antifungal activities .
Quinoxalinone Derivatives
Researchers have also explored the synthesis of 3-(difluoromethyl)-quinoxalinone derivatives. A radical process involving the reduction of a difluoromethylating reagent followed by addition to quinoxalin-2-one led to the desired product. These derivatives may have pharmaceutical applications .
Functionalization of Fluorine-Containing Heterocycles
Difluoromethylation is valuable for functionalizing diverse fluorine-containing heterocycles, which are essential components of various biologically and pharmacologically active compounds. While not specific to “3-(Difluoromethyl)-5-methylbenzoic acid,” this broader context highlights the compound’s potential in medicinal chemistry .
Mécanisme D'action
Target of Action
The primary target of 3-(Difluoromethyl)-5-methylbenzoic acid is succinate dehydrogenase (SDH) . SDH, also known as complex II, is a key enzyme in the mitochondrial electron transport chain and plays a crucial role in cellular respiration .
Mode of Action
3-(Difluoromethyl)-5-methylbenzoic acid acts as an inhibitor of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species .
Biochemical Pathways
The compound primarily affects the tricarboxylic acid (TCA) cycle and the electron transport chain . By inhibiting SDH, it disrupts the conversion of succinate to fumarate in the TCA cycle, which in turn affects the electron transport chain, leading to a decrease in ATP production . This can have downstream effects on various cellular processes that rely on ATP for energy .
Pharmacokinetics
The metabolites are then excreted primarily in the feces and urine
Result of Action
The inhibition of SDH by 3-(Difluoromethyl)-5-methylbenzoic acid leads to a disruption in cellular respiration . This results in a decrease in ATP production and an increase in reactive oxygen species . In fungi, this disruption can lead to cell death, making the compound effective as a fungicide .
Safety and Hazards
Safety measures for handling “3-(Difluoromethyl)-5-methylbenzoic acid” include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This suggests that “3-(Difluoromethyl)-5-methylbenzoic acid” and similar compounds may continue to play an important role in the development of new pharmaceuticals and other products .
Propriétés
IUPAC Name |
3-(difluoromethyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4,8H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWQBDPRQYPBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide](/img/structure/B3006623.png)
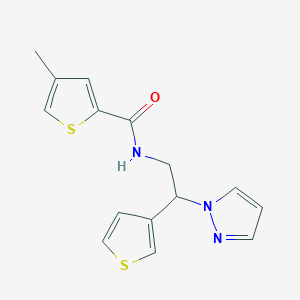
![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)
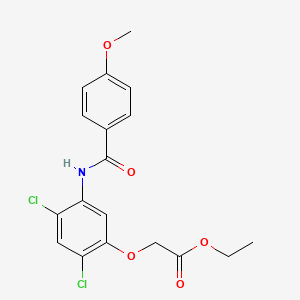
![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine](/img/structure/B3006629.png)
![4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole](/img/structure/B3006630.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3006632.png)

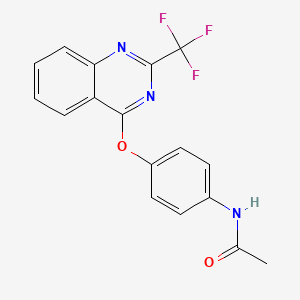
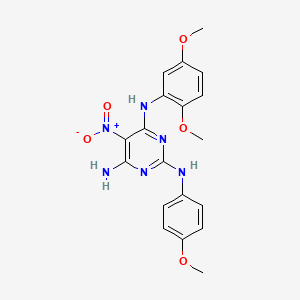
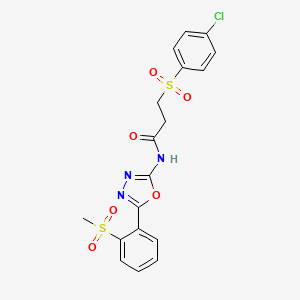
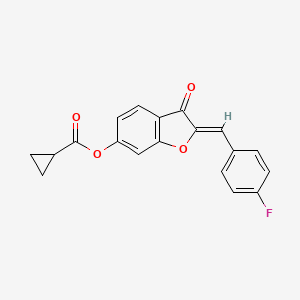
![N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3006643.png)